![molecular formula C20H20N2OS B2866393 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione CAS No. 112547-65-6](/img/structure/B2866393.png)
4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione
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Overview
Description
The compound “4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione” is a heterocyclic compound. It’s part of a class of compounds known as thiophenes, which are aromatic heterocyclic compounds that contain a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Scientific Research Applications
Antiproliferative Agents
Compounds with the pyrido[2,3-d]pyrimidine structure have been identified as having significant antiproliferative properties . This suggests that our compound could be explored for its potential to inhibit the growth of cancer cells, which is crucial in the development of anticancer therapies.
Antimicrobial Activity
The pyrido[2,3-d]pyrimidine derivatives are known to exhibit antimicrobial properties . Research into the applications of our compound could lead to the development of new antibiotics or disinfectants, especially in an era where antibiotic resistance is a growing concern.
Anti-inflammatory and Analgesic Applications
These derivatives have also been associated with anti-inflammatory and analgesic effects . The compound could be studied for its effectiveness in reducing inflammation and pain, which would be beneficial in treatments for conditions like arthritis.
Hypotensive Effects
Some pyrido[2,3-d]pyrimidine derivatives have shown hypotensive effects, indicating potential applications in managing high blood pressure . Further research could determine if our compound can be used as a therapeutic agent for hypertension.
Antihistamine Properties
The structure of pyrido[2,3-d]pyrimidine derivatives has been linked with antihistamine activity . This implies that our compound might be useful in the treatment of allergic reactions, such as hay fever or hives.
PI3K Inhibition
Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and survival . This suggests potential applications in targeting pathways that are often dysregulated in cancer.
Protein Tyrosine Kinase Inhibition
Compounds such as TKI-28, which are derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, have been shown to inhibit protein tyrosine kinases . This is significant in the context of cancer treatment, as these enzymes are key targets in many cancer therapies.
Cyclin-Dependent Kinase Inhibition
The pyrido[2,3-d]pyrimidin-7-one ring system has been associated with the inhibition of cyclin-dependent kinases . These enzymes are crucial for cell cycle progression, and their inhibition could be a strategy for controlling cancer cell proliferation.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an attractive target for cancer therapeutics .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . It has been shown to induce apoptosis (programmed cell death) in tumor cells and cause cell cycle arrest at the S phase . The docking results suggest that the compound fits correctly into the active site of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the cell from replicating its DNA and dividing. The compound’s induction of apoptosis also triggers pathways leading to cell death .
Result of Action
The compound’s action results in the inhibition of CDK2, leading to cell cycle arrest and the induction of apoptosis . These effects can lead to the death of tumor cells, demonstrating the compound’s potential as a cancer therapeutic .
properties
IUPAC Name |
6-(3-methoxyphenyl)-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),11,13-tetraene-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-23-15-9-4-8-14(12-15)18-17-11-5-7-13-6-2-3-10-16(13)19(17)22-20(24)21-18/h2-4,6,8-10,12,18H,5,7,11H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAGYJZHSQZOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CCC3)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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